N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine
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Overview
Description
N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of benzopyrone compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as acetone or ethanol, and catalysts like anhydrous potassium carbonate .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetyl group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to various derivatives depending on the nucleophile employed .
Scientific Research Applications
N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of photoactive materials and smart polymers .
Mechanism of Action
The mechanism of action of N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine involves its interaction with specific molecular targets. The compound is known to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria. This inhibition leads to the disruption of bacterial cell division and growth . Additionally, the compound may interact with other enzymes and proteins, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
- N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine
- N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}acetohydrazide
- N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}benzofuran
Uniqueness
N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine is unique due to the presence of the norleucine moiety, which imparts distinct biological properties compared to other similar compounds. This structural variation can lead to differences in enzyme inhibition, antimicrobial activity, and potential therapeutic applications .
Properties
Molecular Formula |
C19H23NO6 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-[[2-(4-ethyl-2-oxochromen-7-yl)oxyacetyl]amino]hexanoic acid |
InChI |
InChI=1S/C19H23NO6/c1-3-5-6-15(19(23)24)20-17(21)11-25-13-7-8-14-12(4-2)9-18(22)26-16(14)10-13/h7-10,15H,3-6,11H2,1-2H3,(H,20,21)(H,23,24) |
InChI Key |
VNJVPKGMFBJBJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)CC |
Origin of Product |
United States |
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